molecular formula C9H17NO B12989327 2-Methoxy-6-azaspiro[3.5]nonane

2-Methoxy-6-azaspiro[3.5]nonane

Cat. No.: B12989327
M. Wt: 155.24 g/mol
InChI Key: QLSXLLYFWSIARJ-UHFFFAOYSA-N
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Description

2-Methoxy-6-azaspiro[3.5]nonane is a nitrogen- and oxygen-containing spirocyclic compound characterized by a six-membered azaspiro ring fused with a three-membered oxetane-like ring (Figure 1). The spirocyclic architecture imparts rigidity and conformational constraints, making it valuable in medicinal chemistry for optimizing target binding and metabolic stability. The methoxy group at the 2-position enhances solubility and modulates electronic properties, while the nitrogen atom in the 6-position provides a site for functionalization or hydrogen bonding. This compound has been explored as an intermediate in drug discovery, particularly for antiviral and central nervous system (CNS) targets .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-methoxy-6-azaspiro[3.5]nonane

InChI

InChI=1S/C9H17NO/c1-11-8-5-9(6-8)3-2-4-10-7-9/h8,10H,2-7H2,1H3

InChI Key

QLSXLLYFWSIARJ-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-azaspiro[3.5]nonane typically involves the condensation of appropriate precursors followed by cyclization reactions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method ensures the formation of the spirocyclic structure with high efficiency.

Industrial Production Methods

While specific industrial production methods for 2-Methoxy-6-azaspiro[3.5]nonane are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as Oxone®.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Oxone® in formic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic oxetanes, while reduction can lead to the formation of simpler amines.

Scientific Research Applications

2-Methoxy-6-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to bind to the active site of enzymes such as NQO1, facilitating the reduction of benzimidazolequinone substrates . This interaction is mediated by hydrogen bonding and hydrophobic interactions, which enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Azaspiro Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of 2-Methoxy-6-azaspiro[3.5]nonane, highlighting differences in substituents, heteroatom placement, and ring systems:

Compound Name Structure/Modification Molecular Formula Key Properties/Applications Reference
2-Methoxy-6-azaspiro[3.5]nonane 6-azaspiro[3.5]nonane with 2-methoxy C₈H₁₅NO₂ Intermediate for antiviral agents
2-Oxa-7-azaspiro[3.5]nonane 7-azaspiro[3.5]nonane with 2-oxa bridge C₇H₁₃NO EGFR inhibitor in lung cancer derivatives
2,7-Diazaspiro[3.5]nonane Dual nitrogen atoms at 2 and 7 positions C₇H₁₂N₂ High-affinity sigma receptor (S1R/S2R) ligands
2-(Methylsulfonyl)-6-azaspiro[3.5]nonane 6-azaspiro[3.5]nonane with methylsulfonyl C₉H₁₇NO₂S Potential electrophilic center for covalent binding
6-Methyl-5-oxa-8-azaspiro[3.5]nonane Methyl and oxa substitutions C₈H₁₅NO Predicted CNS activity (collision cross-section: 129.8 Ų)

Key Observations :

  • Heteroatom Positioning: The 2,7-diazaspiro[3.5]nonane scaffold exhibits superior sigma receptor binding (KiS1R = 2.7 nM) compared to mono-azaspiro derivatives, emphasizing the role of dual nitrogen atoms in target engagement .
  • Substituent Effects : Methoxy and methylsulfonyl groups enhance solubility and reactivity, respectively, while oxa bridges (e.g., 2-oxa-7-azaspiro) improve EGFR inhibition in oncology applications .
Sigma Receptor Ligands

2,7-Diazaspiro[3.5]nonane derivatives demonstrate remarkable selectivity for sigma-1 receptors (S1R). Compound 4b (KiS1R = 2.7 nM) reversed mechanical hypersensitivity in vivo at 20 mg/kg, outperforming the reference drug BD-1063 (40 mg/kg) .

Antimicrobial and Anticancer Activity

Spirocyclic compounds like 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives show broad-spectrum antimicrobial activity against Gram-negative (Aeromonas hydrophila) and Gram-positive (S. aureus) pathogens .

Challenges :

  • Stereochemical Control: Spirocyclic systems often require enantioselective synthesis, as seen in 1-azaspiro[4.4]nonane derivatives, which demand chiral resolution for asymmetric catalysis .
  • Functionalization : Introducing substituents like methylsulfonyl groups requires careful optimization to avoid ring strain .

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